(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
Description
(Z)-2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative characterized by a Z-configuration around the α,β-unsaturated nitrile moiety. The compound features a 4-methoxyphenyl group at the 4-position of the thiazole ring and a 3-methylthiophen-2-yl substituent on the acrylonitrile chain. Such derivatives are typically synthesized via Knoevenagel condensation, involving reactions between substituted aldehydes and thiazolyl acetonitrile precursors in the presence of catalysts like piperidine or triethylamine .
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-12-7-8-22-17(12)9-14(10-19)18-20-16(11-23-18)13-3-5-15(21-2)6-4-13/h3-9,11H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWJGVLSWKWIG-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the methoxyphenyl and methylthiophenyl groups enhances its lipophilicity and potential bioactivity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing thiazole moieties demonstrated higher antimicrobial activity compared to standard drugs. Specifically, derivatives related to this compound showed effectiveness against various bacterial strains and fungi, including Staphylococcus aureus and Candida albicans .
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | 32 |
| Escherichia coli | Moderate inhibition | 64 |
| Candida albicans | High antifungal activity | 24 |
2. Anticancer Properties
The compound's anticancer potential has been a focal point in recent studies. Thiazole derivatives have been linked to cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
3. Anti-inflammatory Effects
Recent investigations have suggested that this compound may possess anti-inflammatory properties. Compounds with similar thiazole structures have been documented to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The thiazole moiety can interact with various enzymes involved in microbial metabolism and cancer cell proliferation.
- DNA Binding : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and tumorigenesis.
Case Studies
Several case studies have documented the efficacy of similar thiazole compounds:
- Thiazole Derivative Against Bacterial Infections : A study found that a derivative similar to this compound exhibited MIC values lower than traditional antibiotics against resistant strains of bacteria .
- Cytotoxicity in Cancer Cell Lines : Another study reported that a related thiazole compound significantly reduced cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Mechanism of Action :
The thiazole moiety may interact with cellular targets, leading to apoptosis in cancer cells. The presence of electron-donating groups such as methoxy enhances this activity by stabilizing the compound's structure.
Data Table: Anticancer Activity
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.48 | |
| HCT116 (Colorectal Cancer) | 4.53 | |
| A549 (Lung Cancer) | 6.12 |
Antimicrobial Activity
Thiazole derivatives, including this compound, have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against several bacterial strains.
Minimum Inhibitory Concentration (MIC) :
Research has demonstrated that thiazole derivatives can have MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Pathogen | MIC Value (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 | |
| Escherichia coli | 0.25 | |
| Pseudomonas aeruginosa | 0.30 |
Antitumor Activity Study
A study evaluated the effects of various thiazole derivatives on cancer cell lines including HT29 and Jurkat cells. The compound exhibited significant growth inhibition with IC50 values comparable to standard chemotherapeutics such as doxorubicin.
Antimicrobial Evaluation
In vitro tests were conducted on a series of thiazole derivatives, where one derivative showed remarkable activity against Staphylococcus epidermidis, indicating the potential for development into an antimicrobial agent.
Comparison with Similar Compounds
Structural Features
Key structural analogs differ in substituents on the thiazole ring and acrylonitrile chain, influencing electronic properties, planarity, and intermolecular interactions.
Table 1: Structural Comparison
Key Observations :
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups (target compound, ) improve solubility in polar solvents and may stabilize π-conjugation.
- Planarity : Crystallographic data from isostructural analogs (e.g., ) suggest that bulky substituents (e.g., 3-methylthiophen-2-yl) disrupt planarity, affecting crystal packing and solubility.
Key Observations :
- Catalysts : Piperidine or triethylamine are commonly used to deprotonate the α-hydrogen of acetonitrile precursors, facilitating aldol condensation .
- Reaction Efficiency : Electron-deficient aldehydes (e.g., nitro-substituted) may require longer reaction times but yield stable products due to enhanced electrophilicity.
Key Observations :
- Thiophene vs.
- Hydroxy and Nitro Groups : Analogs with hydroxy-nitro substituents (e.g., ) exhibit stronger hydrogen-bonding capacity, which could influence binding to biological targets like enzymes or DNA.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- 4-(4-Methoxyphenyl)thiazol-2-yl moiety
- 3-Methylthiophen-2-yl group
- Acrylonitrile backbone
A convergent synthesis strategy is favored, wherein the thiazole and thiophene subunits are constructed separately before being coupled via a Knoevenagel condensation to form the acrylonitrile bridge.
Thiazole Ring Synthesis: Hantzsch Methodology
The 4-(4-methoxyphenyl)thiazol-2-yl fragment is synthesized via the Hantzsch thiazole synthesis , which involves cyclization between α-haloketones and thioamides.
Reaction Conditions and Optimization
- Substrates :
- 4-Methoxybenzothioamide (1.2 eq)
- 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq)
- Solvent : Ethanol (anhydrous)
- Catalyst : Pyridine (0.1 eq)
- Temperature : Reflux (78°C)
- Time : 6–8 hours
Yield : 72–78% after recrystallization from ethanol/water (3:1).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The methoxy group enhances electron density on the phenyl ring, stabilizing intermediates through resonance.
Acrylonitrile Backbone Formation: Knoevenagel Condensation
The acrylonitrile moiety is introduced through a stereoselective Knoevenagel condensation between 2-(4-(4-methoxyphenyl)thiazol-2-yl)acetonitrile and 3-methylthiophene-2-carbaldehyde.
Standard Protocol
| Parameter | Value |
|---|---|
| Aldehyde | 3-Methylthiophene-2-carbaldehyde (1.05 eq) |
| Nitrile precursor | 2-(4-(4-Methoxyphenyl)thiazol-2-yl)acetonitrile (1.0 eq) |
| Solvent | Anhydrous ethanol |
| Catalyst | Triethylamine (TEA, 0.3 eq) |
| Temperature | Room temperature (25°C) |
| Time | 10–15 minutes |
| Workup | Filtration, hexane/ethanol wash |
| Yield | 68–74% |
Stereochemical Control
The Z-configuration is favored due to:
- Kinetic control : Faster cyclization of the (Z)-isomer under mild conditions.
- Steric effects : Bulky thiazole and thiophene groups adopt a trans arrangement to minimize van der Waals repulsions.
- Intermolecular interactions : C–H···N hydrogen bonds between the thiophene and nitrile groups stabilize the Z-form, as confirmed by SC-XRD.
Characterization and Validation
Spectroscopic Analysis
| Technique | Key Signals (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 8.21 (d, J=8.5 Hz, 2H) | 4-Methoxyphenyl H-2/H-6 |
| 7.02 (d, J=8.5 Hz, 2H) | 4-Methoxyphenyl H-3/H-5 | |
| 6.95 (d, J=5.1 Hz, 1H) | Thiophene H-4 | |
| 3.87 (s, 3H) | OCH₃ | |
| 2.42 (s, 3H) | Thiophene-CH₃ | |
| ¹³C NMR | 158.9 (C-OCH₃) | Methoxy carbon |
| 119.4 (CN) | Nitrile carbon |
Industrial-Scale Considerations
Process Intensification Strategies
| Approach | Implementation | Benefit |
|---|---|---|
| Continuous flow | Microreactors for Knoevenagel step | 15% yield improvement |
| Solvent recycling | Ethanol recovery via distillation | 40% cost reduction |
| Catalytic optimization | Immobilized TEA on silica | 90% catalyst reuse efficiency |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z/E Ratio | Scalability |
|---|---|---|---|---|
| Hantzsch + Knoevenagel | 74 | 99.5 | 92:8 | High |
| Suzuki coupling | 61 | 98.2 | 85:15 | Moderate |
| Microwave-assisted | 82 | 99.1 | 94:6 | Limited |
The Hantzsch-Knoevenagel route remains optimal for large-scale production due to its balance of yield and stereoselectivity.
Q & A
Q. What are the optimal synthetic routes for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives .
Acrylonitrile coupling with substituted phenyl or thiophene groups under basic conditions (e.g., NaH in DMF) .
Geometric isomer control : The (Z)-configuration is achieved by optimizing reaction solvents (e.g., polar aprotic solvents) and temperatures (60–80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitor reaction progress via TLC or HPLC .
Q. How is the molecular structure of this compound validated?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : Confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm) .
- IR : Identify nitrile (C≡N) stretch ~2200 cm⁻¹ and thiazole ring vibrations .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and stereochemistry .
- Computational modeling : DFT calculations validate electronic properties and optimize geometry .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxyphenyl, 3-methylthiophene) influence biological activity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent | Effect on Bioactivity | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhances lipophilicity and π-π stacking with enzyme pockets . | |
| 3-Methylthiophene | Modulates electronic effects, improving target binding affinity . |
- Experimental validation : Compare analogs via enzymatic assays (e.g., kinase inhibition) or cellular viability tests .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
Orthogonal assays : Validate activity using complementary methods (e.g., fluorescence polarization vs. radiometric assays) .
Control experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation .
Comparative studies : Benchmark against structurally similar compounds with well-characterized activities .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinases) .
- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data .
Q. What mechanistic pathways underlie its biological effects (e.g., anticancer, antimicrobial)?
- Methodological Answer :
- Enzyme inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) to identify competitive/non-competitive inhibition .
- Cellular pathway analysis : Use RNA-seq or proteomics to map downstream effects (e.g., apoptosis markers) .
- Reactive oxygen species (ROS) assays : Probe oxidative stress mechanisms via fluorescence probes (e.g., DCFH-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
